

# An In-depth Technical Guide to the Discovery and Development of BBO-10203

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**BBO-10203** is a pioneering, first-in-class, orally bioavailable small molecule designed to disrupt the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3K $\alpha$ ). By selectively and covalently binding to a unique cysteine residue (Cys242) in the RAS-binding domain (RBD) of PI3K $\alpha$ , **BBO-10203** effectively blocks RAS-mediated activation of the PI3K $\alpha$  pathway. This innovative mechanism of action has demonstrated potent anti-tumor activity in preclinical models without inducing hyperglycemia, a common and dose-limiting side effect of conventional PI3K $\alpha$  kinase inhibitors. The development of **BBO-10203** was a collaborative effort between Lawrence Livermore National Laboratory (LLNL), BridgeBio Oncology Therapeutics (BBOT), and the Frederick National Laboratory for Cancer Research (FNLCR), leveraging advanced computational modeling and artificial intelligence. Currently, **BBO-10203** is under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors.

### Introduction

The RAS-PI3K-AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. While PI3K $\alpha$  inhibitors have shown clinical efficacy, their utility has been hampered by on-target toxicities, most notably hyperglycemia, due to the essential role of PI3K $\alpha$  in insulin signaling.



**BBO-10203** represents a paradigm shift in targeting this pathway. Instead of inhibiting the kinase activity of PI3K $\alpha$ , it acts as a "breaker" of the RAS:PI3K $\alpha$  interaction, a critical node for oncogenic signaling in many tumor types.[1][2][3] This targeted approach aims to spare the physiological functions of PI3K $\alpha$ , thereby offering a potentially wider therapeutic window.

## **Discovery and Development**

The journey of **BBO-10203** from concept to clinical candidate was accelerated through a unique collaboration that brought together expertise in structural biology, computational chemistry, and cancer biology.[1][4] The development process, which began in 2018, utilized high-performance computing and Al-driven drug design platforms to rapidly identify and optimize a lead compound.[1][2] This effort culminated in the identification of **BBO-10203** as a potent and selective covalent inhibitor of the RAS-PI3Kα interaction.

**BBO-10203** is the second drug candidate targeting RAS-related cancers to emerge from this collaboration and entered a Phase 1 clinical trial, known as the BREAKER-101 study (NCT06625775), in late 2024.[4]

#### **Mechanism of Action**

**BBO-10203** employs a novel mechanism to inhibit the PI3K $\alpha$  pathway. It is a covalent small molecule that selectively binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ .[5][6] This covalent modification sterically hinders the binding of all RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3K $\alpha$ , thereby preventing its activation by upstream RAS signaling.[5][7][8] A key differentiator of **BBO-10203** is that it does not inhibit the intrinsic kinase activity of PI3K $\alpha$ , which is crucial for normal physiological processes such as insulin-mediated glucose uptake.[6][8] This selective disruption of the oncogenic signaling arm of the pathway is the basis for its potent anti-tumor activity without the induction of hyperglycemia.[5][8]

#### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of BBO-10203.

# Preclinical Pharmacology In Vitro Studies

BBO-10203 has demonstrated potent and selective activity in a range of in vitro assays.



| Assay Type                           | Cell Line                          | Key Findings                                                           | Reference |
|--------------------------------------|------------------------------------|------------------------------------------------------------------------|-----------|
| Target Engagement                    | BT-474                             | IC50 of 1.4 nM                                                         | [9]       |
| BT-474                               | Full target<br>engagement at 10 nM | [9]                                                                    |           |
| pAKT Inhibition                      | BT-474                             | IC50 < 0.1 pM                                                          | [3]       |
| Panel of 18 breast cancer cell lines | Mean EC50 of 3.2 nM                | [9]                                                                    |           |
| Cell Proliferation                   | HER2-amplified cell<br>lines       | Near-complete<br>inhibition of pAKT with<br>IC50 values below 10<br>nM | [10]      |

#### In Vivo Studies

Preclinical evaluation in xenograft models has shown significant tumor growth inhibition.

| Xenograft Model | Dosing                | Tumor Growth<br>Inhibition | Reference |
|-----------------|-----------------------|----------------------------|-----------|
| BT-474          | 100 mg/kg, daily oral | 88%                        | [9]       |
| KYSE-410        | Not specified         | 80-88%                     | [9]       |

A key finding from in vivo studies is that **BBO-10203** does not induce hyperglycemia or hyperinsulinemia, as confirmed by oral glucose tolerance tests in mice.[9]

# Experimental Protocols Covalent Binding Assay (MALDI-TOF Mass Spectrometry)

- Objective: To confirm the covalent binding of **BBO-10203** to the PI3K $\alpha$  RBD.
- Methodology:



- Recombinant PI3Kα protein (amino acids 157–299, corresponding to the RBD) is incubated with varying concentrations of BBO-10203.
- The protein-drug mixture is spotted onto a MALDI plate with a suitable matrix (e.g., sinapinic acid).
- Mass spectra are acquired using a MALDI-TOF mass spectrometer.
- The percentage of modified protein is determined by comparing the peak intensities of the unmodified and BBO-10203-bound protein.

#### **pAKT Inhibition Assay (HTRF)**

- Objective: To quantify the inhibition of AKT phosphorylation by BBO-10203 in cancer cell lines.
- Methodology:
  - o Cancer cells (e.g., BT-474) are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a titration of BBO-10203 for a specified duration (e.g., 4 hours).
  - Cells are lysed, and the lysates are transferred to a 384-well plate.
  - HTRF (Homogeneous Time-Resolved Fluorescence) reagents for phospho-AKT (Ser473) and total AKT are added.
  - The HTRF signal is read on a compatible plate reader, and the ratio of phospho-AKT to total AKT is calculated to determine the IC50 values.

## **Cell Proliferation Assays (Clonogenic Assay)**

- Objective: To assess the long-term effect of BBO-10203 on the proliferative capacity of cancer cells.
- Methodology:
  - Cells are seeded at low density in 6-well plates.



- The following day, cells are treated with various concentrations of BBO-10203.
- The medium containing the drug is refreshed every 2-3 days.
- After 1-2 weeks, when colonies are visible, the cells are fixed and stained with crystal violet.
- The number and size of colonies are quantified to determine the effect on cell proliferation.

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of BBO-10203 in a living organism.
- · Methodology:
  - Tumor Implantation: Human cancer cells (e.g., BT-474, KYSE-410) are subcutaneously injected into the flank of immunocompromised mice.
  - Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
  - Treatment: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. BBO-10203 is administered orally at the specified dose and schedule.
  - Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

### **Experimental Workflow Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BT-474 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. osti.gov [osti.gov]
- 3. bbotx.com [bbotx.com]
- 4. oncotarget.com [oncotarget.com]
- 5. BT474 Xenograft Model Altogen Labs [altogenlabs.com]
- 6. altogenlabs.com [altogenlabs.com]
- 7. bbotx.com [bbotx.com]
- 8. BBO-10203 inhibits RAS-driven PI3Kα activity in tumor cells without changes in glucose metabolism | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of BBO-10203]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137805#discovery-and-development-of-bbo-10203]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com